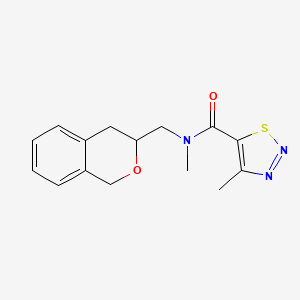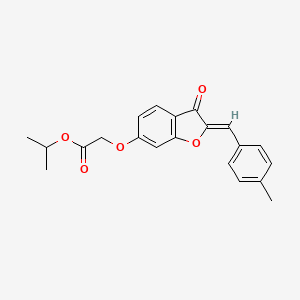
(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with similar structural motifs often involves catalyzed cyclization processes. For instance, the cyclization of 6-(1-alkoxyethyl)hex-2-ynoates using a platinum-olefin catalyst system yields multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates with good to high yields. The Z/E selectivity in these syntheses is controlled by the ester group's electronic properties, indicating the synthetic versatility of related compounds (Nakamura et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, plays a crucial role in confirming the stereochemistry and geometric configuration of complex molecules. For example, crystallographic studies have confirmed the Z-configuration of similar molecules, thereby providing insights into the stereochemical preferences during synthesis and the molecular arrangement in the solid state (Gabriele et al., 2006).
Chemical Reactions and Properties
The reactivity of compounds like "(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" can be diverse, with their ability to undergo various chemical reactions. The presence of functional groups allows for reactions such as oxidation, where isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was prepared by the oxidation of a related sulfanyl derivative, showcasing the compound's versatile chemical reactivity (Choi et al., 2008).
Physical Properties Analysis
The physical properties of organic compounds are pivotal for understanding their behavior in different environments. These properties are often influenced by molecular structure, as seen in the study of crystal structure stabilized by π–π interactions and weak intermolecular forces, highlighting the importance of structural analysis in predicting physical behavior (Choi et al., 2008).
Chemical Properties Analysis
The chemical properties of such compounds are directly influenced by their functional groups and molecular framework. Studies on similar molecules have revealed their potential as intermediates in synthetic pathways, demonstrating the chemical versatility and reactivity of these complex structures (Gabriele et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Kotaiah et al. (2012) focused on synthesizing novel derivatives related to (Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. These compounds were evaluated for anti-inflammatory and antimicrobial activities, with some showing significant potential in these areas (Kotaiah et al., 2012).
Catalysis and Reaction Mechanisms
Grasa et al. (2002, 2003) explored the use of N-heterocyclic carbenes, which are related to the chemical structure of (Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, in transesterification and acylation reactions. These studies highlight the potential of such compounds in catalyzing important chemical reactions (Grasa et al., 2002), (Grasa et al., 2003).
Structural Studies and Applications
Haasbroek et al. (2003) conducted a study on the structural aspects of similar compounds, which aids in understanding their potential applications in various fields, including material science and pharmaceuticals (Haasbroek et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have antimicrobial activity . Therefore, it’s possible that this compound could also target bacterial cells or specific proteins within these cells.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial cell division , suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that this compound may also have similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be influenced by the pH of its environment, as changes in pH can affect the compound’s ionization state and, consequently, its interaction with its targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-20(22)12-24-16-8-9-17-18(11-16)26-19(21(17)23)10-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVEQUQXKTLLT-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

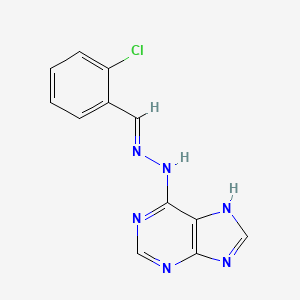
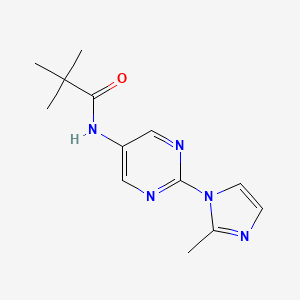
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
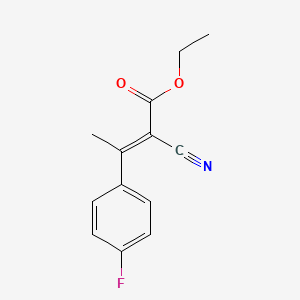
![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)

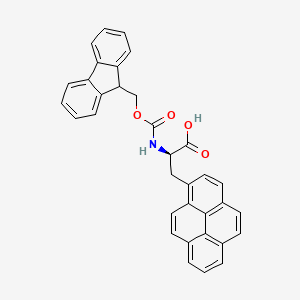
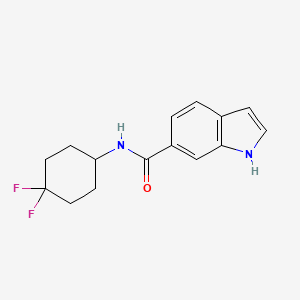
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
